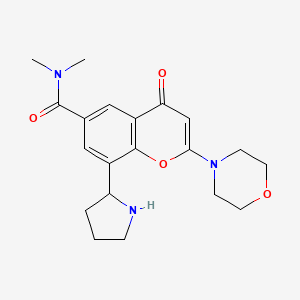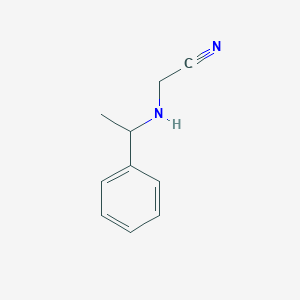![molecular formula C6H8N4O2 B8483497 methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate](/img/structure/B8483497.png)
methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like manganese dioxide or oxygen under controlled conditions.
Reduction: Hydrogenation reactions can be performed using palladium or other catalysts to reduce the compound.
Substitution: Nitration reactions can be carried out using a mixture of sulfuric and nitric acids to introduce nitro groups.
Aplicaciones Científicas De Investigación
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The exact mechanism of action of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, including receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . This interaction inhibits necroptosis, a form of programmed cell death, thereby exhibiting anti-inflammatory and anti-necroptotic activities .
Comparación Con Compuestos Similares
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate: This compound shares a similar pyrrolo structure but differs in its functional groups and biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and have similar biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H8N4O2 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5-7-8-9-10(4)5/h4H,2-3H2,1H3 |
Clave InChI |
LZEAULAJJYWKPL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=NN=NN12 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,7,9-tetramethyl-2H-pyrano[2,3-g]quinoline](/img/structure/B8483461.png)
![5-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8483466.png)


![(4S)-4-[(Hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8483478.png)
![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenyl)ethyl]phenyl]-](/img/structure/B8483482.png)



![4-[(4-Chlorobenzene-1-sulfonyl)(oxan-4-yl)methyl]pyridine](/img/structure/B8483503.png)
